

Application Notes and Protocols for 3,5-Dibromo-2-hydroxybenzyl Bromide

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Compound of Interest

Compound Name: *alpha,3,5-Tribromo-2-hydroxytoluene*

CAS No.: 4186-54-3

Cat. No.: B1268539

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Prepared by a Senior Application Scientist

This document serves as a comprehensive technical guide for the effective utilization of 3,5-Dibromo-2-hydroxybenzyl Bromide as a key reagent in organic synthesis and drug development. We will delve into its core reactivity, provide field-proven protocols for its application, and explore its potential in the synthesis of complex molecules, including biologically active marine natural products.

Reagent Overview and Strategic Value

3,5-Dibromo-2-hydroxybenzyl Bromide is a multifunctional reagent of significant interest to the synthetic chemist. Its structure uniquely combines three key reactive features: a highly reactive benzylic bromide, a nucleophilic and directing phenolic hydroxyl group, and two bromine atoms on the aromatic ring which can act as synthetic handles for further functionalization. This combination makes it a versatile building block for a variety of chemical transformations.

The benzylic bromide is a potent electrophile, ideal for alkylation reactions, particularly for the introduction of a substituted benzyl moiety.[1] This functionality is commonly used for the protection of alcohols and carboxylic acids.[2][3] The phenolic hydroxyl group can influence the reactivity of the aromatic ring and can itself be a site for derivatization. The two bromine atoms on the aromatic ring open up possibilities for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[4][5]

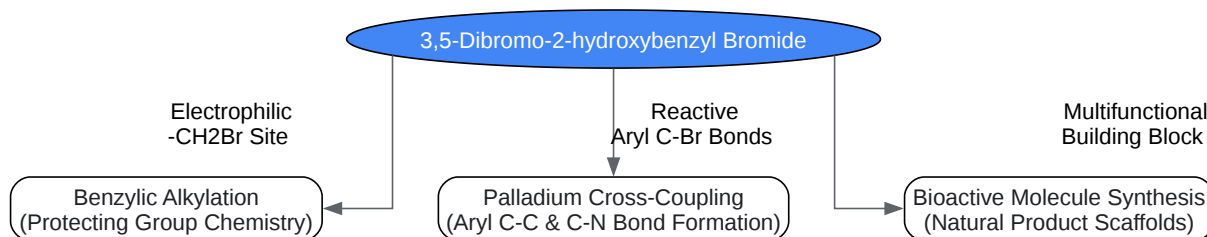
Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₅ Br ₃ O	[6]
Molecular Weight	344.83 g/mol	[6]
Appearance	(Predicted) Off-white to pale yellow solid	Inferred from related compounds
Solubility	Soluble in common organic solvents like THF, DCM, Toluene	[7]
InChIKey	SPUZPJKEJXIRSF-UHFFFAOYSA-N	[6]

Note: As this is a specialized reagent, some physical properties are predicted based on structurally similar compounds like 3,5-Dibromobenzyl bromide and 2-hydroxy-3,5-dibromobenzaldehyde.[8][9]

Core Applications & Mechanistic Insights

The strategic value of 3,5-Dibromo-2-hydroxybenzyl Bromide lies in its capacity to serve multiple roles within a synthetic sequence. Its primary applications can be categorized into three main areas.



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Key reactive sites and applications.

Benzylic Alkylation and Protecting Group Chemistry

The most direct application of this reagent is as a benzylating agent. The benzylic bromide is highly susceptible to SN₂ displacement by a wide range of nucleophiles. This is frequently exploited for the protection of sensitive functional groups like alcohols and carboxylic acids.^[1]

Causality Behind Experimental Choices:

- **Base Selection:** The choice of base is critical. For sensitive substrates or to avoid side reactions, a non-nucleophilic hydride base like sodium hydride (NaH) is often used to deprotonate the alcohol, forming a potent nucleophile. For more robust substrates, a weaker carbonate base such as potassium carbonate (K₂CO₃) can be effective, offering milder conditions and simpler workup.
- **Solvent:** Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

Self-Validating System: The progress of the benzylation reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting alcohol. The appearance of a new, less polar spot corresponding to the benzylated product confirms the reaction's progress.

Synthesis of Bioactive Molecules and Natural Product Analogs

Brominated phenolic compounds are a hallmark of many marine natural products, which often exhibit potent biological activities.^{[10][11][12][13]} For example, various brominated phenols isolated from marine algae have demonstrated significant antibacterial and antifungal properties.^[10] The 3,5-dibromo-2-hydroxybenzyl scaffold is a key structural motif in this class of compounds.

This reagent is an excellent starting point for the synthesis of analogs of complex marine alkaloids like those in the sceptrin and ageliferin families.^{[14][15][16]} These dimeric pyrrole-imidazole alkaloids feature complex cyclobutane cores and are of great interest for their wide range of pharmacological activities, including antibacterial and antiviral properties.^[14] The synthesis of these molecules often requires versatile building blocks that can undergo selective transformations.

Induction of Agrobacterium Virulence Genes

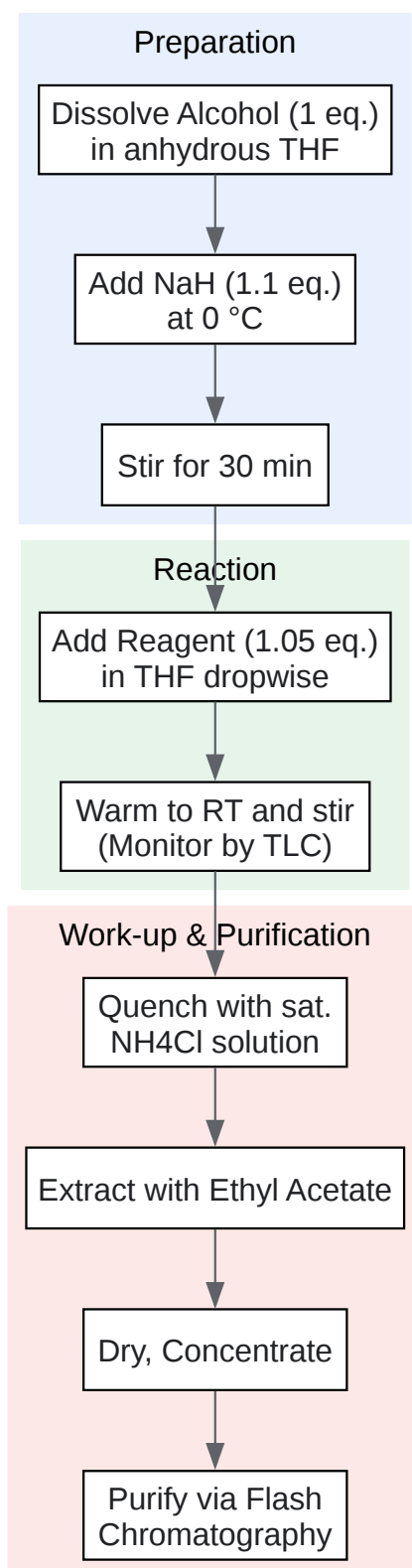
An interesting, though more specialized, application lies in the field of plant biology. *Agrobacterium tumefaciens* initiates plant transformation by recognizing specific phenolic compounds released by wounded plant tissues.^{[17][18]} These phenolics act as signals to induce the expression of virulence (vir) genes, which are essential for the transfer of T-DNA into the plant cell.^{[19][20]} While acetosyringone is the most commonly used inducer, a variety of phenolic structures can trigger this response.^[21] Given its phenolic nature, 3,5-Dibromo-2-hydroxybenzyl Bromide or its derivatives could be investigated as potent inducers for improving *Agrobacterium*-mediated transformation efficiencies in recalcitrant plant species.

Experimental Protocols

Safety First: 3,5-Dibromo-2-hydroxybenzyl Bromide is expected to be a lachrymator and an irritant. Based on safety data for benzyl bromide and related halogenated compounds, it should be handled with extreme care in a well-ventilated chemical fume hood.^{[22][23][24]} Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: General Procedure for O-Benzoylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using 3,5-Dibromo-2-hydroxybenzyl Bromide. Note that the phenolic -OH on the reagent may compete. For selective benzylation of the substrate alcohol, the phenolic -OH on the reagent should be protected first (e.g., as a MOM or TBS ether). The following protocol assumes the phenolic -OH on the reagent has been pre-protected.



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Workflow for O-Benzoylation Protocol.

Materials:

- Primary alcohol (1.0 eq.)
- Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)
- Protected 3,5-Dibromo-2-hydroxybenzyl Bromide (1.05 eq.)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and dissolve it in anhydrous THF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise.
 - Scientist's Note: NaH reacts with moisture to produce hydrogen gas, which is flammable. Add it slowly and ensure the system is properly vented. The reaction is exothermic.
- Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
- Alkylation: Prepare a solution of the protected 3,5-Dibromo-2-hydroxybenzyl Bromide (1.05 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide suspension at 0 °C.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress

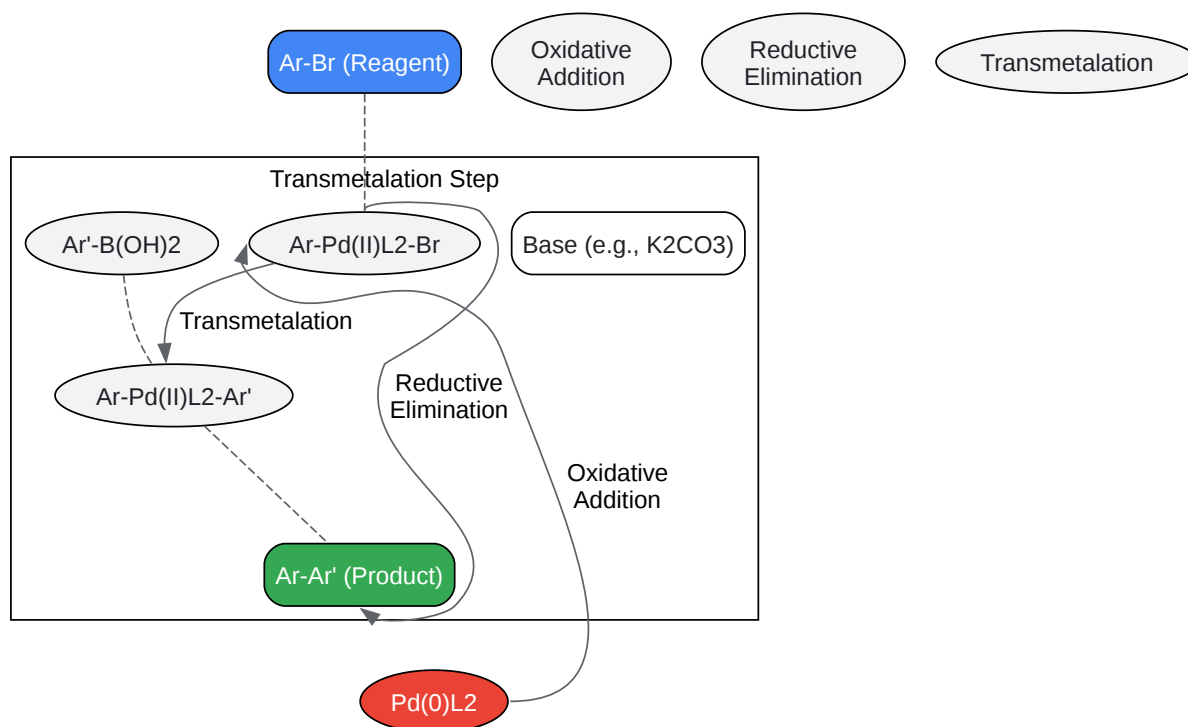
by TLC until the starting alcohol is consumed.

- Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.
- Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic extracts and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure O-benzylated product.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of one of the aryl bromide positions with a generic aryl boronic acid. This demonstrates how to build molecular complexity from the dibrominated core.

Catalytic Cycle Rationale: The Suzuki reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl bromide to the Pd(0) catalyst, (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.



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